N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide
Overview
Description
N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide is a useful research compound. Its molecular formula is C18H17Cl3N2O2S and its molecular weight is 431.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.007632 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Catalysis
Research has demonstrated the utility of compounds with tert-butyl, chloro, hydroxyphenyl, and benzamide functionalities in organic synthesis and catalysis. For instance, the synthesis of chiral pharmaceutical ingredients utilizing rhodium complexes with specific ligands showcases the relevance of complex organic compounds in achieving high enantioselectivities in reactions (Imamoto et al., 2012). Similarly, studies on aminocarbonylation of alkynes with aminophenols to form hydroxy-substituted α,β-unsaturated amides highlight the role of such compounds in synthesizing valuable pharmaceuticals and natural products (Sha & Alper, 2017).
Material Science
Compounds with specific structural features have been explored for their properties in material science. For example, the study on aggregation-induced emission enhancement of certain compounds due to restricted intramolecular motion and easier intramolecular proton transfer in solid state can offer insights into the design of materials with novel optical properties (Qian et al., 2007).
Properties
IUPAC Name |
N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2,4-dichlorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O2S/c1-18(2,3)9-6-13(21)15(24)14(7-9)22-17(26)23-16(25)11-5-4-10(19)8-12(11)20/h4-8,24H,1-3H3,(H2,22,23,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHPOFDOEOMBKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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